

# Application Note & Protocol: Extraction of 13-cis-Lycopene from Human Plasma

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## Compound of Interest

Compound Name: 13-cis-Lycopene

Cat. No.: B082249

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Lycopene, a potent antioxidant carotenoid, is present in human plasma as a mixture of several geometric isomers, including all-trans and various cis-isomers. While all-trans-lycopene is the most abundant form in dietary sources like tomatoes, cis-isomers, such as **13-cis-lycopene**, constitute a significant portion of the total lycopene found in human plasma and tissues, potentially exceeding 50%.<sup>[1][2][3][4]</sup> The distinct biological activities of these isomers necessitate reliable and precise methods for their extraction and quantification from biological matrices. This document provides a detailed protocol for the extraction of **13-cis-lycopene** from human plasma, followed by quantification using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for enhanced selectivity and sensitivity.<sup>[1][2][5]</sup>

## Experimental Protocols

This section details the methodology for the extraction and quantification of **13-cis-lycopene** from human plasma. It is crucial to handle samples with care to prevent degradation and isomerization of lycopene.

## Materials and Reagents

- Human plasma (collected in EDTA or heparin tubes)

- Hexane (HPLC grade)
- Ethanol (HPLC grade, with 0.1% Butylated Hydroxytoluene - BHT)
- Acetone (HPLC grade)
- Toluene (HPLC grade)
- Methyl tert-butyl ether (MTBE, HPLC grade)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (LC-MS grade)
- Lycopene isomer standards (including **13-cis-lycopene**)
- Internal Standard (e.g.,  $\beta$ -apo-8'-carotenal or a stable isotope-labeled lycopene)
- Nitrogen gas, high purity
- Centrifuge tubes (amber, to protect from light)
- Pipettes and tips
- Vortex mixer
- Centrifuge capable of reaching 4°C
- Sample evaporator (e.g., nitrogen evaporator)
- HPLC system with a C30 carotenoid column
- Tandem mass spectrometer (MS/MS) with an appropriate ionization source (e.g., Atmospheric Pressure Chemical Ionization - APCI)

## Sample Preparation and Extraction

This protocol is adapted from methods that have been shown to be effective for the extraction of lycopene and its isomers from plasma.<sup>[6][7]</sup> Saponification is explicitly avoided as it has been demonstrated to cause degradation and isomerization of lycopene.<sup>[1][2][5]</sup>

- **Sample Thawing:** Thaw frozen human plasma samples on ice, protected from light.
- **Protein Precipitation:** To 200 µL of plasma in an amber centrifuge tube, add 400 µL of ethanol containing 0.1% BHT. BHT is added to prevent oxidation of the carotenoids.
- **Vortexing:** Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.
- **Solvent Extraction:** Add 1.0 mL of a hexane/toluene/acetone (10:7:7 v/v/v) mixture to the tube.
- **Vortexing and Centrifugation:** Vortex again for 1 minute to ensure thorough mixing. Centrifuge the sample at 3,000 x g for 10 minutes at 4°C to separate the layers.
- **Supernatant Collection:** Carefully transfer the upper organic layer containing the extracted lycopene to a clean, amber tube.
- **Re-extraction (Optional but Recommended):** To maximize recovery, repeat the extraction (steps 4-6) on the remaining aqueous layer and combine the organic extracts.
- **Evaporation:** Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 30°C.
- **Reconstitution:** Reconstitute the dried extract in a known volume (e.g., 100 µL) of a suitable solvent for HPLC analysis, such as methyl tert-butyl ether (MtBE)/methanol (1:1 v/v).<sup>[6][7]</sup>

## HPLC-MS/MS Analysis

For the specific quantification of **13-cis-lycopene**, a C30 carotenoid column is recommended for optimal separation of the various lycopene isomers.<sup>[1][5]</sup>

- **HPLC Column:** C30 Carotenoid Column (e.g., 4.6 x 250 mm, 5 µm)
- **Mobile Phase A:** Methanol

- Mobile Phase B: Methyl tert-butyl ether (MTBE)
- Gradient Elution: A gradient solvent system is employed, starting with a higher percentage of methanol and gradually increasing the percentage of MTBE to elute the more nonpolar isomers.[1][5] An example gradient could be:
  - 0-10 min: 95% A, 5% B
  - 10-25 min: Linear gradient to 50% A, 50% B
  - 25-30 min: Hold at 50% A, 50% B
  - 30-35 min: Return to initial conditions
- Flow Rate: 1.0 mL/min
- Injection Volume: 10-20  $\mu$ L
- Column Temperature: 25°C
- MS/MS Detection: Utilize a tandem mass spectrometer with an APCI source in negative ion mode. Monitor the specific multiple reaction monitoring (MRM) transition for lycopene ( $m/z$  536  $\rightarrow$  467).[1][2][5] This transition is characteristic of the lycopene molecular ion losing a terminal isoprene group.[5]

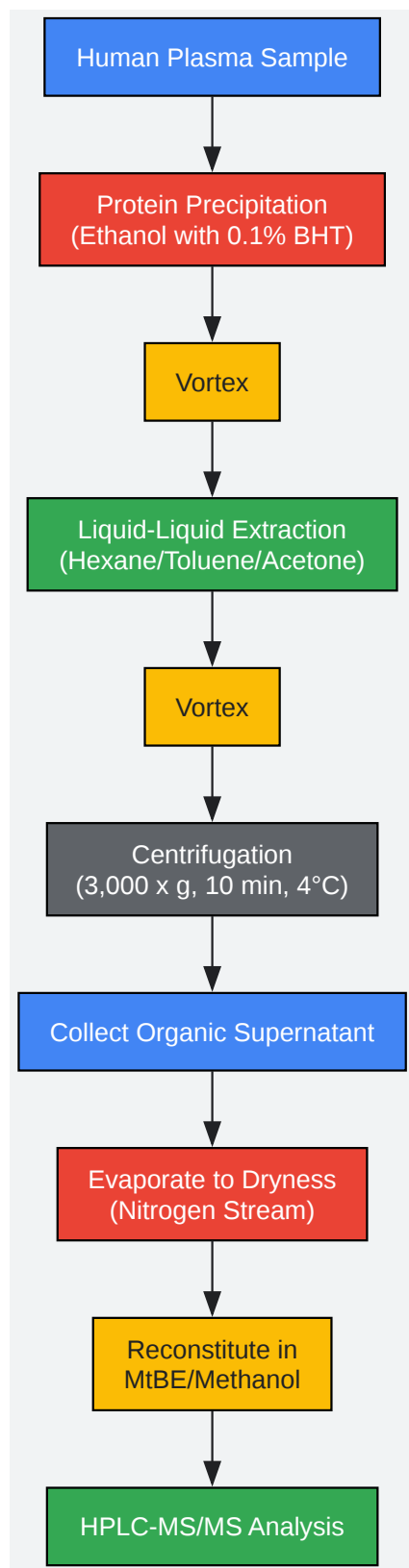
## Data Presentation

The following table summarizes key quantitative data from a representative LC-MS/MS method for lycopene analysis in human plasma.[1][5]

Parameter	Value	Reference(s)
Limit of Detection (LOD)	11.2 fmol (injected on-column)	<a href="#">[1]</a> <a href="#">[5]</a>
Limit of Quantitation (LOQ)	22.8 fmol (injected on-column)	<a href="#">[1]</a> <a href="#">[5]</a>
Interassay Precision	< 10% Standard Deviation	<a href="#">[1]</a> <a href="#">[5]</a>
Linearity Range	5-500 pmol (injected on-column)	<a href="#">[1]</a> <a href="#">[5]</a>
Average Plasma Concentration (Total Lycopene)	0.37 $\mu$ M (with a standard deviation of 0.038 $\mu$ M)	<a href="#">[1]</a>

## Visualization

The following diagram illustrates the experimental workflow for the extraction of **13-cis-lycopene** from human plasma.



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Caption: Workflow for the extraction of **13-cis-Lycopene** from plasma.

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